Cas no 2484889-08-7 (5-Bromo-2-fluoro-4-methoxy-3-methylbenzoicacid)

5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative featuring bromo, fluoro, methoxy, and methyl functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its distinct substitution pattern enhances reactivity and selectivity in coupling reactions, making it valuable for constructing complex molecular frameworks. The presence of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups allows for fine-tuning in synthetic applications. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it suitable for precise chemical modifications in medicinal chemistry and material science applications.
5-Bromo-2-fluoro-4-methoxy-3-methylbenzoicacid structure
2484889-08-7 structure
Product Name:5-Bromo-2-fluoro-4-methoxy-3-methylbenzoicacid
CAS No:2484889-08-7
MF:C9H8BrFO3
MW:263.060425758362
CID:5079553
Update Time:2025-05-19

5-Bromo-2-fluoro-4-methoxy-3-methylbenzoicacid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoicacid
    • 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid
    • Inchi: 1S/C9H8BrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3H,1-2H3,(H,12,13)
    • InChI Key: PXYXSJIJFMMDNP-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)O)=C(C(C)=C1OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.5

5-Bromo-2-fluoro-4-methoxy-3-methylbenzoicacid Pricemore >>

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Additional information on 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoicacid

Introduction to 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid (CAS No. 2484889-08-7)

5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2484889-08-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative, characterized by its bromine, fluorine, and methoxy substituents, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid consists of a benzene ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical properties, including moderate solubility in polar organic solvents and reactivity patterns that are conducive to further functionalization. The presence of these electron-withdrawing and electron-donating groups also influences its electronic properties, making it a versatile building block for designing molecules with tailored pharmacological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of benzoic acid derivatives due to their structural diversity and biological relevance. The compound 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid has been investigated for its potential role in drug discovery, particularly as a precursor for synthesizing novel therapeutic agents. Its unique substitution pattern suggests that it may interact with biological targets in ways that differ from more commonly studied benzoic acid derivatives.

One of the most compelling aspects of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is its utility as a scaffold for developing small molecule inhibitors. Researchers have leveraged its structural features to design molecules that modulate enzyme activity and receptor binding. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases, including cancer and inflammatory disorders. The bromine and fluorine atoms, in particular, have been shown to enhance binding affinity and metabolic stability in drug candidates.

The synthesis of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include halogenation of pre-existing methoxy or methyl groups on the benzene ring, followed by selective functionalization at other positions. The use of palladium-catalyzed cross-coupling reactions has also been reported to facilitate the introduction of fluorine atoms into the molecular framework. These synthetic strategies highlight the compound's importance as a synthetic intermediate in modern organic chemistry.

From an industrial perspective, the production of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid on an industrial scale presents both challenges and opportunities. The demand for high-purity compounds in pharmaceutical applications necessitates stringent quality control measures throughout the synthesis process. Additionally, optimizing reaction conditions to maximize yield while minimizing byproduct formation remains an area of active research. Advances in green chemistry principles have also prompted investigations into more sustainable synthetic routes for this compound.

The pharmacological evaluation of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid has revealed several promising leads for further development. In preclinical studies, derivatives of this compound have demonstrated efficacy in models of inflammation and pain management. The ability to fine-tune its structure allows researchers to explore different pharmacophores within the benzoic acid core, leading to compounds with enhanced selectivity and reduced side effects. These findings underscore the importance of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid as a key intermediate in medicinal chemistry.

Moreover, computational studies have been instrumental in understanding the interactions between 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid derivatives and biological targets. Molecular docking simulations have identified potential binding pockets on proteins relevant to disease pathways, providing insights into how structural modifications can improve drug-like properties. These computational approaches complement experimental efforts by offering rapid screening tools for identifying promising candidates early in the drug discovery process.

The regulatory landscape for compounds like 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is another critical consideration in pharmaceutical development. Ensuring compliance with international standards such as those set by the International Council for Harmonisation (ICH) is essential for facilitating clinical trials and eventual market approval. Companies involved in producing this compound must adhere to Good Manufacturing Practices (GMP) to guarantee consistency and safety across batches.

In conclusion,5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid (CAS No. 2484889-08-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as an intermediate in drug synthesis underscores its importance in developing novel therapeutic agents targeting various diseases. As research continues to uncover new pharmacological potentials, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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